![molecular formula C12H11NO4 B2366582 Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate CAS No. 620931-23-9](/img/structure/B2366582.png)
Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate
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Overview
Description
“Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate” is a compound that belongs to the class of organic compounds known as indole derivatives . Indole derivatives are aromatic compounds containing an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Scientific Research Applications
Anti-Cancer Potential
Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate has been investigated for its anti-cancer properties. Specifically, it acts as an androgen receptor (AR) antagonist, which is crucial in prostate cancer therapy. AR signaling plays a pivotal role in prostate cancer progression, and blocking it is a key strategy. Some derivatives of this compound have shown potent anti-proliferative activity against LNCaP cells, surpassing the efficacy of Bicalutamide, a first-generation AR antagonist .
Antiviral Activity
Indole derivatives, including Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate, exhibit antiviral potential. For instance, related compounds have demonstrated inhibitory effects against influenza A and Coxsackie B3 viruses. These findings suggest a broader application in antiviral drug development .
Potential as a Pro-Drug
Considering its indole scaffold, Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate might serve as a pro-drug. Pro-drugs are inactive compounds that convert into active forms within the body. Investigating its bioactivation pathways could reveal therapeutic opportunities.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate, may interact with their targets to modulate various biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-3-4-9-8(5-7)11(15)12(16)13(9)6-10(14)17-2/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCKAINFNVQQLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate |
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